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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal
properties of amorphous maltodextrin, a widely used excipient in the pharmaceutical and food
industries. Understanding these properties is critical for formulation development, processing,
and stability assessment of amorphous solid dispersions and other dosage forms. This
document summarizes key quantitative data, details experimental protocols for thermal
analysis, and provides visual representations of critical relationships and workflows.

Core Thermal Properties of Amorphous Maltodextrin

The thermal behavior of amorphous maltodextrin is primarily characterized by its glass
transition, thermal decomposition, heat capacity, and thermal conductivity. These properties are
significantly influenced by the material's dextrose equivalent (DE), a measure of the extent of
starch hydrolysis, and its water content.

Glass Transition Temperature (TQg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively
brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The glass
transition temperature (TQ) is a critical parameter for predicting the physical stability of
amorphous materials. Below Tg, molecular mobility is significantly restricted, leading to better
stability.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1146171?utm_src=pdf-interest
https://www.benchchem.com/product/b1146171?utm_src=pdf-body
https://www.benchchem.com/product/b1146171?utm_src=pdf-body
https://www.benchchem.com/product/b1146171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Tg of amorphous maltodextrin is influenced by its molecular weight (inversely related to
DE) and water content. Higher molecular weight (lower DE) maltodextrins generally exhibit
higher Tg values. Water acts as a plasticizer, decreasing the Tg by increasing the free volume
and molecular mobility of the polymer chains.

Table 1: Glass Transition Temperatures (Tg) of Amorphous Maltodextrins with Varying
Dextrose Equivalents (DE) and Water Activities (aw)

Glass Transition

Maltodextrin Type (DE) Water Activity (aw)
Temperature (Tg) (°C)
Mc (low DE) ~0.0 100 - 110
M10 ~0.0 90 - 100
M20 ~0.0 80 -90
M40 (high DE) ~0.0 52 - 60
Mc (low DE) 0.75 ~20
M10 0.75 ~20
M20 0.75 ~0
M40 (high DE) 0.75 ~-20

Note: The data presented are compiled from various sources and represent typical ranges.
Actual values may vary depending on the specific material and experimental conditions.[1]

Thermal Decomposition

Thermal decomposition is the chemical breakdown of a material at elevated temperatures. For
amorphous maltodextrin, the onset of thermal decomposition is an important parameter to
consider during processing, such as spray drying or hot-melt extrusion, to avoid chemical
degradation of the maltodextrin and the active pharmaceutical ingredient (API).

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal
decomposition of maltodextrin. The analysis typically shows an initial mass loss
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corresponding to the evaporation of water, followed by a significant mass loss at higher
temperatures due to decomposition.

Table 2: Thermal Decomposition Temperatures of Amorphous Maltodextrins at Different Water

Activities (aw)

Onset Decomposition Peak Decomposition
Water Activity (aw) Temperature (Td, onset) Temperature (Td, peak)
(°C) (°C)
0.07 163 - 180 ~300
Lowered due to thermal ]
0.75 ] Varies
hydrolysis

Note: Higher water activity can induce thermal hydrolysis, leading to a decrease in the onset
temperature of decomposition.[1][2]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a
certain amount. For amorphous materials, there is a characteristic step-change in heat capacity
at the glass transition temperature. The heat capacity of amorphous maltodextrin is an
important parameter in thermal modeling and process design.

Table 3: Heat Capacity of Dry Amorphous Maltodextrins

Maltodextrin Type Temperature (°C) Heat Capacity (J g-1 K-1)
Glucidex 9 (low DE) 25 1.09 £ 0.08
Glucidex 12 25 1.11 £0.09

Note: These values are comparable to other glassy carbohydrates like amylopectin and dry
starch.[3]

Thermal Conductivity
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Thermal conductivity is the property of a material to conduct heat. For powdered amorphous
materials like maltodextrin, the effective thermal conductivity is a complex property that
depends on the conductivity of the solid particles, the interstitial gas, and the packing density.
Specific quantitative data for the thermal conductivity of amorphous maltodextrin is not readily
available in the literature. However, for amorphous small molecule drugs and polymers, thermal
conductivity values are generally low, typically below 0.2 W/m-K.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the
key thermal properties of amorphous maltodextrin.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the glass transition temperature (Tg) and
heat capacity (Cp) of amorphous materials.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the amorphous maltodextrin powder into
a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake
during the experiment.

¢ Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a
certified indium standard.

e Thermal Program:
o Equilibrate the sample at a starting temperature well below the expected Tg (e.g., -50 °C).

o Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature well
above the Tg (e.g., 200 °C).

o Hold the sample at the high temperature for a short period (e.g., 2 minutes) to erase the
thermal history.

o Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.
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o Perform a second heating scan at the same heating rate as the first.

o Data Analysis: The glass transition temperature (Tg) is determined from the second heating
scan as the midpoint of the step change in the heat flow signal. The change in heat capacity
(ACp) at the glass transition is calculated from the height of the step.
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Caption: Experimental workflow for DSC analysis of amorphous maltodextrin.
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Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of materials.
Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the amorphous maltodextrin powder into
a TGA pan (typically ceramic or platinum).

e Instrument Setup: Place the pan in the TGA furnace.
e Thermal Program:

o Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a
constant heating rate (e.g., 10 °C/min).

o An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.

o Data Analysis: The TGA thermogram plots the sample mass as a function of temperature.
The onset temperature of decomposition is determined from the point of significant mass
loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of
maximum decomposition rates.
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Caption: Experimental workflow for TGA analysis of amorphous maltodextrin.
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Influence of Dextrose Equivalent and Water Content

The dextrose equivalent (DE) and water content are the two most critical factors influencing the
thermal properties of amorphous maltodextrin. The following diagram illustrates the logical
relationships between these parameters and the resulting thermal characteristics.
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Caption: Relationship between DE, water content, and thermal properties.

Conclusion

The thermal properties of amorphous maltodextrin are of paramount importance in the
development and manufacturing of stable and effective pharmaceutical and food products. This
guide has provided a summary of the key thermal characteristics, including glass transition
temperature, thermal decomposition, and heat capacity, and has detailed the standard
experimental protocols for their determination. The significant impact of dextrose equivalent
and water content on these properties has been highlighted. While specific data on thermal
conductivity remains elusive, the general principles of heat transfer in powdered materials
provide a framework for its consideration in process modeling. A thorough understanding and
characterization of these thermal properties are essential for scientists and engineers working
with amorphous maltodextrin to ensure product quality and performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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